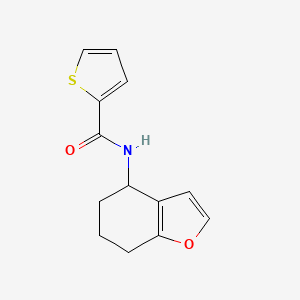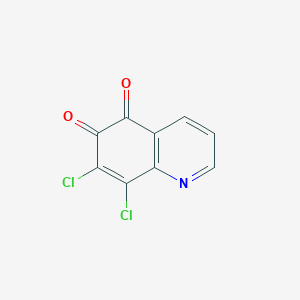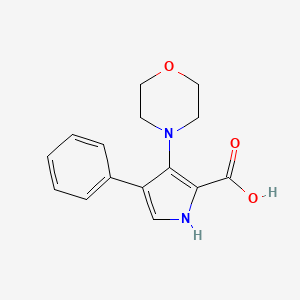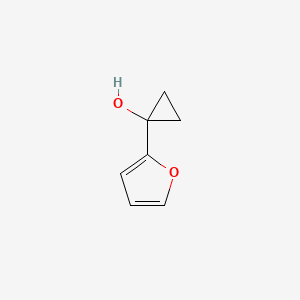![molecular formula C11H20ClNO B12891508 (1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride](/img/structure/B12891508.png)
(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5R)-3-Hydroxyspiro[bicyclo[321]octane-8,1’-pyrrolidin]-1’-ium chloride is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bicyclic Core: The bicyclo[3.2.1]octane core is synthesized through a series of cyclization reactions. This often involves the use of cycloaddition reactions, such as the Diels-Alder reaction, to form the bicyclic structure.
Spirocyclization: The spirocyclic structure is introduced through a spirocyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spiro linkage.
Quaternization: The final step involves the quaternization of the pyrrolidine nitrogen to form the pyrrolidinium chloride salt. This is typically achieved by reacting the pyrrolidine with an alkyl halide, such as methyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of (1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form alcohols or amines, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium cyanide, sodium methoxide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Hydroxides, cyanides, alkoxides.
科学的研究の応用
(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of (1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulate Receptors: Interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
Disrupt Membranes: Incorporate into lipid membranes, disrupting their integrity and leading to cell lysis.
類似化合物との比較
Similar Compounds
(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium bromide: Similar structure but with a bromide ion instead of chloride.
(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium iodide: Similar structure but with an iodide ion instead of chloride.
(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium fluoride: Similar structure but with a fluoride ion instead of chloride.
Uniqueness
The uniqueness of (1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride lies in its specific chloride ion, which influences its solubility, reactivity, and interaction with biological systems. The chloride ion also affects the compound’s stability and overall chemical properties, making it distinct from its bromide, iodide, and fluoride counterparts.
特性
分子式 |
C11H20ClNO |
|---|---|
分子量 |
217.73 g/mol |
IUPAC名 |
(1R,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride |
InChI |
InChI=1S/C11H20NO.ClH/c13-11-7-9-3-4-10(8-11)12(9)5-1-2-6-12;/h9-11,13H,1-8H2;1H/q+1;/p-1/t9-,10-;/m1./s1 |
InChIキー |
HZDYZXDBRXHZIX-DHTOPLTISA-M |
異性体SMILES |
C1CC[N+]2(C1)[C@@H]3CC[C@@H]2CC(C3)O.[Cl-] |
正規SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


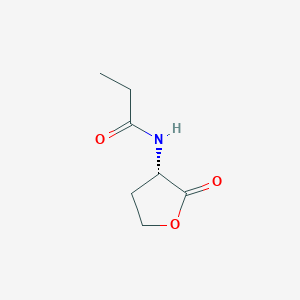
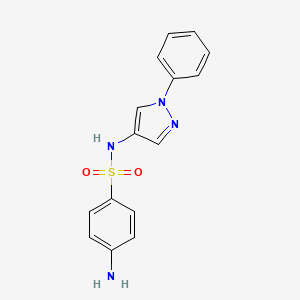
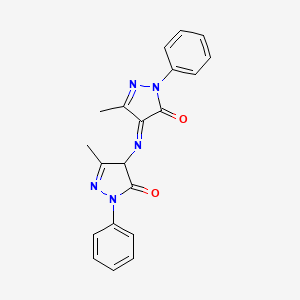
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
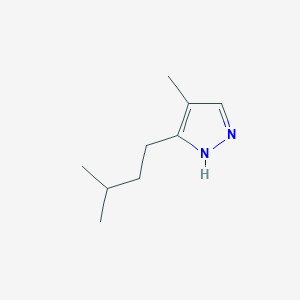
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
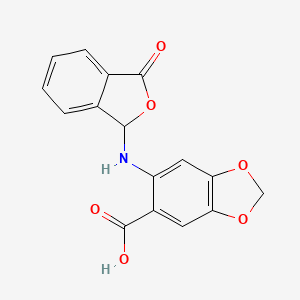
![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
